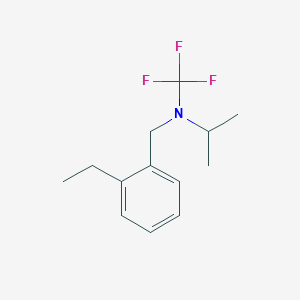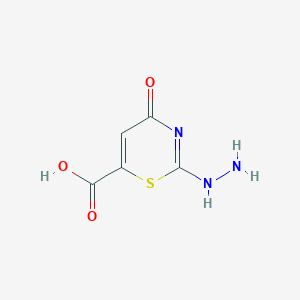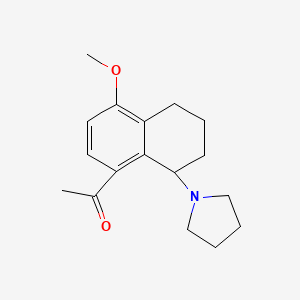
Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Acetylation: Introduction of an acetyl group to the naphthalene ring.
Methoxylation: Addition of a methoxy group.
Pyrrolidinylation: Attachment of a pyrrolidine ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale chemical reactors and precise control of reaction conditions, including temperature, pressure, and catalysts. The methods used must ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can further modify the structure, potentially affecting the tetrahydro ring.
Substitution: Various substitution reactions can occur, replacing functional groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Pharmacology: Potential use in drug development due to its complex structure and biological activity.
Biochemistry: Studied for its interactions with biological molecules and pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, known for its simple aromatic structure.
1-Methylnaphthalene: A methylated derivative with different chemical properties.
2-Acetylnaphthalene: Another acetylated naphthalene with distinct reactivity.
Uniqueness
The unique combination of acetyl, methoxy, and pyrrolidinyl groups in this compound provides it with distinct chemical and biological properties, setting it apart from other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
63886-60-2 |
|---|---|
Molekularformel |
C17H23NO2 |
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C17H23NO2/c1-12(19)13-8-9-16(20-2)14-6-5-7-15(17(13)14)18-10-3-4-11-18/h8-9,15H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
ZRHYOXCUPOMXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




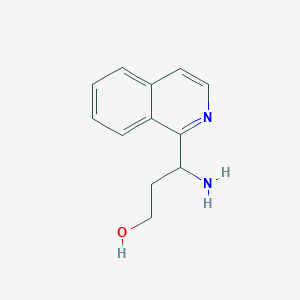
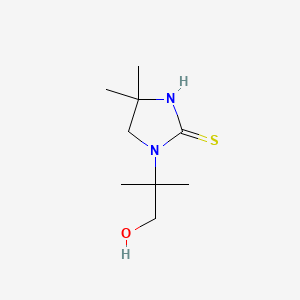


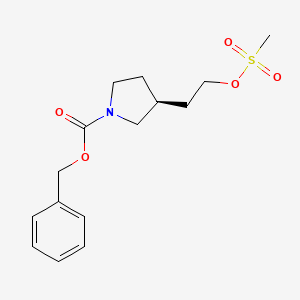

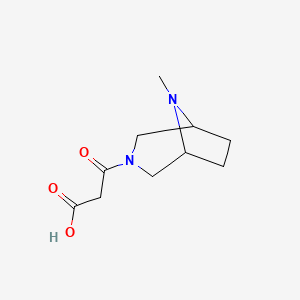
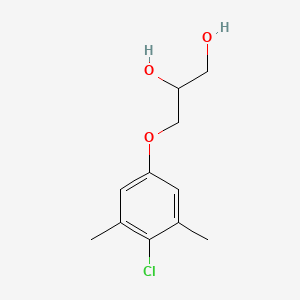
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
![3,5-Dichloro-2-[3-(3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13950286.png)
